molecular formula C11H17N3O5 B2916739 Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate CAS No. 1909348-54-4

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate

Cat. No.: B2916739
CAS No.: 1909348-54-4
M. Wt: 271.273
InChI Key: IPEVMFGPCGRDPD-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate is a synthetic intermediate characterized by a 1,3-oxazole core substituted with a hydrazinecarbonyl group at position 4 and a tert-butyl ester-linked methoxyacetate moiety at position 5. This compound is structurally tailored for applications in medicinal chemistry, particularly as a precursor for bioactive molecules or photoactivatable probes. Its synthesis typically involves multi-step protocols, including hydrazine-mediated coupling and tert-butyl ester protection strategies, as observed in analogous compounds .

Properties

IUPAC Name

tert-butyl 2-[[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-11(2,3)19-8(15)5-17-4-7-9(10(16)14-12)13-6-18-7/h6H,4-5,12H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEVMFGPCGRDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC1=C(N=CO1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate typically involves a multi-step process. A common route begins with the preparation of 4-(hydrazinecarbonyl)-1,3-oxazole. This intermediate is then reacted with tert-butyl 2-bromoacetate under controlled conditions, often involving a base such as potassium carbonate, to yield the target compound.

Industrial Production Methods

On an industrial scale, the production of this compound is usually optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate undergoes a variety of chemical reactions. These include:

  • Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reductive transformations can be achieved with agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitutions are common, utilizing halides or other reactive species.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Varied, depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate has broad applications:

  • Chemistry: : Used as a building block for the synthesis of complex molecules.

  • Biology: : Serves as a probe to study enzyme activity.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its oxazole ring system is known to bind with active sites of enzymes, potentially inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic centers in biological molecules, leading to a variety of biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarbonyl-Containing Derivatives

The hydrazinecarbonyl group in the target compound is critical for its reactivity and biological interactions. For instance:

  • Tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives (e.g., 5a–e) utilize hydrazine in ethanol for coupling, achieving yields up to 80% under mild conditions.
  • Bis-CNB-GABA , a photoactivatable neuronal modulator, employs tert-butyl esters (e.g., tert-butyl 2-(2-nitrophenyl)acetate ) but lacks the hydrazinecarbonyl-oxazole motif. This difference reduces its versatility in covalent binding applications compared to the target compound .

Oxazole-Based tert-Butyl Esters

  • N-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamate hydrochloride (Enamine Ltd., ) shares the oxazole-tert-butyl backbone but replaces hydrazinecarbonyl with an aminomethyl group. This substitution reduces electrophilicity, limiting its utility in nucleophilic substitution reactions .
  • Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate (HI-2342, ) features a phenyl-oxazole linkage but lacks the methoxyacetate chain, resulting in lower solubility in polar solvents compared to the target compound .

Functional Group Variations in tert-Butyl Acetates

  • Tert-butyl 2-(4-carbamothioylphenoxy)acetate (7a, ) substitutes hydrazinecarbonyl with a carbamothioyl group. This modification enables sulfur-based interactions (e.g., H2S donation), whereas the target compound’s hydrazine moiety may favor hydrogen bonding or metal coordination .
  • Tert-butyl 2-(oxetan-3-ylidene)acetate (QB-3598, ) replaces the oxazole-hydrazine system with an oxetane ring, prioritizing strain-induced reactivity over directed molecular recognition .

Table 1. Key Structural Features

Compound Name Molecular Formula Functional Groups Key Applications Reference
Target Compound C₁₄H₂₁N₃O₅ Hydrazinecarbonyl, 1,3-oxazole Medicinal chemistry precursors -
N-{2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl}carbamate C₁₀H₁₈N₄O₃ Aminomethyl, 1,3-oxazole Drug discovery intermediates
Tert-butyl 2-(4-carbamothioylphenoxy)acetate C₁₄H₁₇NO₄S Carbamothioyl, phenoxyacetate H2S donor hybrids

Biological Activity

Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • CAS Number : 1909348-54-4

This compound features a tert-butyl group attached to an oxazole ring, which is known for its diverse biological properties.

Antimicrobial Activity

Research has indicated that compounds containing oxazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial effects. Studies have shown that similar oxazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Oxazole AE. coli32 µg/mL
Oxazole BS. aureus16 µg/mL
Tert-butyl derivativeUnknown strainTBD

Anticancer Potential

The anticancer potential of oxazole derivatives is another area of interest. Research on related compounds has demonstrated their ability to inhibit tumor cell proliferation. For instance, compounds with similar structures have been shown to disrupt tubulin polymerization, a critical process for cancer cell division.

Case Study: Antiproliferative Activity

A study involving a series of oxazole derivatives reported significant antiproliferative activity against melanoma and prostate cancer cells. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary studies suggest that the hydrazinecarbonyl group may play a crucial role in mediating interactions with biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the oxazole ring and substituents can significantly impact its efficacy and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Increased hydrophobicityEnhanced membrane permeability
Electron-withdrawing groupsImproved potency against certain targets

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